cAMPS-Rp, triethylammonium salt is a synthetic derivative of cyclic adenosine monophosphate (cAMP), a crucial signaling molecule in various biological processes. This compound features a sulfur atom replacing one of the exocyclic oxygen atoms in the cyclic phosphate moiety, which contributes to its unique properties and functionality. The chemical formula for cAMPS-Rp, triethylammonium salt is C₁₆H₂₇N₆O₅PS, and it has a molecular weight of approximately 446.46 g/mol .
As a cell-permeable analog of cAMP, cAMPS-Rp acts primarily as a competitive antagonist of cAMP-induced activation of protein kinase A (PKA). It interacts with cAMP binding sites on the regulatory subunits of PKA, thereby inhibiting its activation. This compound is resistant to hydrolysis by phosphodiesterases, which enhances its stability and utility in research settings .
For industrial applications, similar synthetic routes are employed but on a larger scale. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are utilized to achieve high-purity products necessary for research and therapeutic use.
cAMPS-Rp exhibits significant biological activity by acting as a competitive antagonist against cAMP-induced activation of PKA. The inhibitory concentration (IC50) for this compound ranges from 11 to 16 μM, indicating its potency in modulating PKA activity. By blocking the activation of PKA, cAMPS-Rp influences several cellular processes such as cell differentiation and signal transduction pathways associated with cAMP .
Furthermore, studies have shown that cAMPS-Rp can elevate intracellular cAMP levels without requiring Gi signaling or functional P2Y12 receptors, indicating its unique mechanism of action through unidentified G protein-coupled pathways .
cAMPS-Rp is widely used in scientific research due to its role as a tool for studying cyclic nucleotide signaling pathways. Its applications include:
Interaction studies have demonstrated that cAMPS-Rp effectively competes with natural cAMP for binding sites on PKA regulatory subunits. This interaction is critical for understanding how alterations in cyclic nucleotide signaling can affect cellular responses. The compound's resistance to hydrolysis by phosphodiesterases further enhances its utility in long-term studies involving cellular signaling dynamics .
cAMPS-Rp shares similarities with other cyclic nucleotide analogs but possesses distinct characteristics that set it apart:
Compound Name | Structure Modification | Biological Activity | Unique Features |
---|---|---|---|
cAMP | None | Activator of PKA | Natural signaling molecule |
Rp-cAMP | Exocyclic oxygen replaced | Competitive antagonist of PKA | Hydrolyzed by phosphodiesterases |
Sp-cAMP | Exocyclic oxygen replaced | Agonist for PKA | Binds and activates PKA |
cAMPS-Sp | Sulfur substitution | Agonist for certain pathways | Different stereochemistry affects activity |
2MeSAMP | Exocyclic sulfur substitution | Inhibits platelet activation | Unique G protein-coupled receptor interaction |
ARC69931MX | Structural modifications | Inhibits platelet aggregation | Non-receptor mediated elevation of cAMP |
cAMPS-Rp is unique due to its specific antagonistic role against PKA activation while being resistant to hydrolysis, making it an essential tool for researchers studying cyclic nucleotide signaling pathways .